Product packaging for 2-(2-Methylphenyl)-1-phenylethan-1-amine(Cat. No.:CAS No. 42291-05-4)

2-(2-Methylphenyl)-1-phenylethan-1-amine

Cat. No.: B3136687
CAS No.: 42291-05-4
M. Wt: 211.3 g/mol
InChI Key: JQQWNEQYFLLVBY-UHFFFAOYSA-N
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Description

Overview of Phenylethan-1-amine Derivatives in Contemporary Organic Chemistry

Phenylethan-1-amine and its derivatives represent a cornerstone structural motif in modern organic and medicinal chemistry. nih.govnih.gov The core structure, consisting of a phenyl group attached to an ethylamine (B1201723) chain, is a key component in a multitude of biologically active molecules, including endogenous compounds like catecholamines (dopamine, norepinephrine) which are vital for neurological functions. nih.gov In synthetic chemistry, these compounds are valued as versatile building blocks and chiral auxiliaries. The development of catalytic methods for the asymmetric synthesis of chiral 1,2-diamines, a class to which phenylethan-1-amines belong, remains an area of intense research due to their application in creating enantiomerically pure pharmaceuticals and fine chemicals. rsc.org The ability to modify the phenyl ring, the ethyl chain, and the amino group allows for the fine-tuning of chemical and physical properties, leading to a vast chemical space with diverse applications. wikipedia.org

Structural Characteristics and Chemical Importance of 2-(2-Methylphenyl)-1-phenylethan-1-amine within the Phenylethan-1-amine Family

This compound is a distinct member of the 1,2-diarylethylamine subclass. Its structure is characterized by a central two-carbon ethylamine backbone. A phenyl group is attached to the first carbon (C1), which also bears the primary amine group. The second carbon (C2) is substituted with a 2-methylphenyl (ortho-tolyl) group.

The key structural feature of this molecule is the ortho-methyl substituent on the C2 phenyl ring. This substitution introduces significant steric hindrance, which can profoundly influence the molecule's conformation, reactivity, and interactions with other molecules. acs.org Sterically hindered amines are a subject of interest in medicinal chemistry as they can offer increased metabolic stability and unique pharmacological profiles. enamine.netnih.gov While direct research on the chemical importance of this compound is not extensively documented in publicly available literature, its structure suggests potential applications as a chiral ligand in asymmetric catalysis, where the steric bulk could enforce high stereoselectivity. mdpi.com Furthermore, the specific arrangement of the two aryl groups could lead to novel biological activities.

Historical Context of Research on Substituted Phenylethan-1-amines

Research into substituted phenethylamines has a rich history, deeply intertwined with the development of pharmacology and synthetic organic chemistry. wikipedia.org Early studies were often driven by the isolation and structural elucidation of naturally occurring alkaloids that contained this moiety. The recognition of the physiological effects of compounds like adrenaline and mescaline spurred the synthesis of a wide array of synthetic analogues. wikipedia.org

Over the decades, chemists have developed numerous synthetic methodologies to access these structures, from classical methods to modern catalytic and stereoselective reactions. researchgate.net This has enabled systematic structure-activity relationship (SAR) studies, which have been crucial in the development of new therapeutic agents targeting a variety of receptors and enzymes in the central nervous system and other parts of the body. biomolther.orgkoreascience.krresearchgate.net The continuous exploration of new substitution patterns on the phenethylamine (B48288) scaffold remains a vibrant area of research, aiming to discover compounds with improved efficacy, selectivity, and safety profiles. researchgate.netresearchgate.netmdpi.com

Scope and Objectives of Academic Inquiry Pertaining to this compound

While specific academic inquiry into this compound is not widely reported, its structure suggests several compelling avenues for research. The primary objectives of such an inquiry would likely focus on several key areas:

Synthetic Methodologies: A primary goal would be the development of efficient and stereoselective synthetic routes to obtain enantiomerically pure forms of the compound. Challenges associated with controlling the stereochemistry of the two adjacent chiral centers, particularly in the presence of a sterically demanding ortho-substituent, would be a significant research focus. rsc.org

Conformational Analysis: A detailed investigation of the three-dimensional structure and conformational preferences of the molecule would be crucial. Understanding how the steric clash between the ortho-methyl group and the rest of the molecule dictates its shape is fundamental to predicting its chemical and biological behavior.

Applications in Asymmetric Catalysis: A major objective would be to evaluate its potential as a chiral ligand for transition metal catalysts. The unique steric and electronic properties conferred by the ortho-tolyl group could lead to high levels of enantioselectivity in a variety of chemical transformations.

Medicinal Chemistry Exploration: Academic research would also aim to synthesize and screen this compound and its derivatives for biological activity. Given the prevalence of the phenethylamine scaffold in neuroactive compounds, investigating its interaction with various receptors, transporters, and enzymes would be a logical step. biomolther.orgkoreascience.krresearchgate.net The specific substitution pattern may offer unique selectivity for certain biological targets. beilstein-journals.org

Data Tables

Table 1: Physicochemical Properties of 1-Phenylethan-1-amine

Property Value
IUPAC Name 1-Phenylethan-1-amine
Molecular Formula C₈H₁₁N
Molar Mass 121.18 g/mol
Appearance Colorless liquid
Boiling Point 187 °C
Density 0.94 g/mL

Table 2: Comparison of a Known Isomer with Predicted Properties for this compound

Property (S)-1-Phenyl-2-(p-tolyl)ethylamine echemi.com This compound (Predicted)
Molecular Formula C₁₅H₁₇N C₁₅H₁₇N
Molar Mass 211.31 g/mol 211.31 g/mol
Boiling Point 317.8±11.0 °C at 760 mmHg Likely similar to or slightly higher than the para-isomer due to potential changes in intermolecular packing and polarity.
Density 1.0±0.1 g/cm³ Expected to be in a similar range.
Refractive Index 1.589 Expected to be in a similar range.

Note: Predicted properties are estimations based on the structural similarity to the known para-isomer and general chemical principles. Experimental verification is required.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17N B3136687 2-(2-Methylphenyl)-1-phenylethan-1-amine CAS No. 42291-05-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylphenyl)-1-phenylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-12-7-5-6-10-14(12)11-15(16)13-8-3-2-4-9-13/h2-10,15H,11,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQWNEQYFLLVBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301296237
Record name 2-Methyl-α-phenylbenzeneethanamine
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Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42291-05-4
Record name 2-Methyl-α-phenylbenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42291-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-α-phenylbenzeneethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Stereochemical Aspects of 2 2 Methylphenyl 1 Phenylethan 1 Amine Chemistry

Analysis of the Chiral Center in Phenylethan-1-amine Architectures

The core structure of 2-(2-Methylphenyl)-1-phenylethan-1-amine, belonging to the phenylethan-1-amine family, contains at least one stereogenic center. The carbon atom bonded to the amino group and the phenyl group is a chiral center, as it is attached to four different substituents: a hydrogen atom, an amino group, a phenyl group, and a 2-methylbenzyl group. This gives rise to a pair of enantiomers, (R)- and (S)-2-(2-Methylphenyl)-1-phenylethan-1-amine.

The spatial arrangement of these substituents around the chiral carbon dictates the absolute configuration of the molecule. The properties of these enantiomers can differ significantly, particularly in their interactions with other chiral molecules, such as biological receptors.

Table 1: Analysis of Chiral Centers in Phenylethan-1-amine Derivatives
CompoundNumber of Chiral CentersPotential StereoisomersNotes on Chirality
1-Phenylethan-1-amine12 (R/S)The carbon atom attached to the amino group and phenyl group is chiral.
This compound12 (R/S)The primary chiral center is at the C1 position bearing the amine.
Amphetamine12 (R/S)A structurally related phenylethylamine with a chiral center.

Diastereoselective Control in Synthetic Pathways Leading to Substituted Phenylethan-1-amines

The synthesis of substituted phenylethan-1-amines, such as this compound, often involves the creation of one or more chiral centers. Achieving control over the stereochemical outcome of these reactions is a significant challenge in synthetic organic chemistry. Diastereoselective synthesis aims to produce a specific diastereomer in preference to others.

Various strategies have been developed to achieve diastereoselective control in the synthesis of vicinal diamines, a class of compounds structurally related to the target molecule. acs.orgrsc.orgrsc.org These methods often employ chiral auxiliaries, catalysts, or substrates to influence the stereochemical course of the reaction. For instance, the rhodium-catalyzed three-component reaction of diazo compounds with imines has been shown to produce vicinal diamine derivatives with high diastereoselectivity. rsc.orgrsc.org Such methodologies could potentially be adapted for the stereocontrolled synthesis of this compound.

Table 2: Examples of Diastereoselective Synthetic Methods
Reaction TypeKey FeaturesTypical Diastereomeric Ratio (dr)Reference
Rh-catalyzed three-component reactionReaction of diazo compounds with diarylmethanimines and ketimines.High to excellent (e.g., >95:5) rsc.orgrsc.org
Reductive amination of chiral ketonesUse of a chiral ketone to induce stereochemistry in the amine product.Variable, dependent on substrate and reagents.N/A
Addition of organometallic reagents to chiral iminesA chiral auxiliary on the imine nitrogen directs the approach of the nucleophile.Can achieve high diastereoselectivity.N/A

Enantiomeric Resolution Techniques for Phenylethan-1-amines

Since many synthetic routes yield a racemic mixture of phenylethan-1-amines, the separation of these enantiomers is crucial for obtaining stereochemically pure compounds. Enantiomeric resolution is the process of separating a racemate into its individual enantiomers.

A common method for the resolution of chiral amines is the formation of diastereomeric salts. wikipedia.orgpharmtech.comlibretexts.org This involves reacting the racemic amine with an enantiomerically pure chiral acid, such as tartaric acid or camphorsulfonic acid. wikipedia.orgonyxipca.com The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. pharmtech.comlibretexts.org Once separated, the individual enantiomers of the amine can be recovered by treatment with a base.

Enzymatic kinetic resolution is another powerful technique for separating enantiomers of phenylethylamines. researchgate.netgoogle.com This method utilizes enzymes, such as lipases, that selectively catalyze a reaction with one enantiomer of the racemic mixture at a much faster rate than the other. researchgate.net This results in one enantiomer being converted to a new compound while the other remains unreacted, allowing for their separation.

Table 3: Enantiomeric Resolution Techniques for Amines
TechniquePrincipleCommon Reagents/CatalystsAdvantages
Diastereomeric Salt FormationFormation of diastereomers with different physical properties. pharmtech.com(+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphorsulfonic acid. libretexts.orgonyxipca.comScalable and cost-effective for large quantities. pharmtech.com
Enzymatic Kinetic ResolutionEnzyme-catalyzed selective reaction of one enantiomer. researchgate.netLipases (e.g., Candida antarctica lipase (B570770) B). researchgate.netHigh enantioselectivity and mild reaction conditions. researchgate.net
Chiral ChromatographyDifferential interaction of enantiomers with a chiral stationary phase.Chiral columns (e.g., polysaccharide-based).Applicable to a wide range of compounds, analytical and preparative scales.

Determination of Absolute Configuration using X-ray Diffraction and Other Methods

Once the enantiomers of this compound are separated, it is essential to determine their absolute configuration (i.e., whether they are the R or S enantiomer). Several analytical techniques can be employed for this purpose.

Single-crystal X-ray diffraction is considered the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable crystal can be obtained. nih.govresearchgate.net By analyzing the diffraction pattern of X-rays passing through the crystal, the precise three-dimensional arrangement of atoms in the molecule can be determined.

Vibrational circular dichroism (VCD) is another powerful spectroscopic technique for assigning the absolute configuration of chiral molecules in solution. wikipedia.orgschrodinger.comacs.orgnih.govjascoinc.com VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgjascoinc.com The experimental VCD spectrum can be compared with theoretical spectra calculated for the R and S enantiomers to determine the absolute configuration. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents, can also be used to determine the absolute configuration of chiral amines. acs.orgacs.orgfrontiersin.org The formation of diastereomeric derivatives, such as Mosher amides, results in distinct NMR signals for the two diastereomers, which can be analyzed to deduce the absolute stereochemistry of the original amine. acs.orgfrontiersin.org

Table 4: Methods for Determining Absolute Configuration
MethodPrincipleRequirementsKey Advantages/Disadvantages
X-ray DiffractionAnalysis of the diffraction pattern of X-rays by a single crystal. nih.govHigh-quality single crystal. researchgate.netProvides unambiguous determination of 3D structure; crystal growth can be challenging. nih.govresearchgate.net
Vibrational Circular Dichroism (VCD)Measures differential absorption of circularly polarized infrared light. wikipedia.orgjascoinc.comSolution of the sample.Determines configuration in solution; requires computational analysis. acs.orgnih.gov
NMR with Chiral Derivatizing AgentsFormation of diastereomers with distinct NMR spectra. acs.orgReaction with a chiral derivatizing agent (e.g., Mosher's acid). acs.orgDoes not require crystallization; derivatization reaction is necessary. acs.orgacs.org

Investigations into Racemization, Enantiomerization, and Diastereomerization Phenomena

The stereochemical stability of this compound is an important consideration, as racemization, enantiomerization, or diastereomerization can lead to a loss of enantiomeric purity. Racemization is the conversion of an enantiomerically pure substance into a racemic mixture. For chiral amines, this can occur through processes that involve the temporary loss of chirality at the stereogenic center.

In some cases, the presence of an acidic proton at the chiral center can facilitate racemization under basic conditions. However, for 1-phenylethylamine (B125046) derivatives, more forcing conditions are generally required. rsc.org The interconversion of stereoisomers can also be influenced by factors such as temperature and the presence of catalysts. Understanding the potential for these isomerization processes is crucial for the handling and storage of enantiomerically pure this compound.

Advanced Analytical Characterization of 2 2 Methylphenyl 1 Phenylethan 1 Amine

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of a chemical compound. By analyzing the interaction of the molecule with electromagnetic radiation, specific information about its connectivity, functional groups, and electronic environment can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy : In a hypothetical ¹H NMR spectrum of 2-(2-Methylphenyl)-1-phenylethan-1-amine, distinct signals would be expected for each unique proton environment.

Aromatic Protons : The protons on the phenyl and 2-methylphenyl (o-tolyl) rings would appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. The substitution patterns would lead to complex splitting patterns (multiplets). The nine aromatic protons would likely overlap, creating a complex signal region.

Methine Proton (CH-N) : The proton on the carbon atom bonded to both the phenyl ring and the amine group would likely appear as a multiplet, due to coupling with the adjacent methylene (B1212753) protons. Its chemical shift would be influenced by the adjacent amine and phenyl group.

Methylene Protons (CH₂) : The two protons of the methylene group adjacent to the tolyl group and the chiral center would be diastereotopic. This would result in them having different chemical shifts and appearing as a complex multiplet pattern, likely showing coupling to the methine proton.

Amine Protons (NH₂) : The amine protons would typically appear as a broad singlet. The chemical shift can vary significantly depending on the solvent, concentration, and temperature due to proton exchange.

Methyl Protons (CH₃) : The methyl group on the tolyl ring would give rise to a singlet, typically in the upfield region around δ 2.3 ppm.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum would show a distinct signal for each unique carbon atom.

Aromatic Carbons : The twelve carbon atoms of the two aromatic rings would produce signals in the typical downfield region for sp² carbons (approximately δ 120-150 ppm). Carbons directly attached to other groups (ipso-carbons) would have distinct chemical shifts.

Aliphatic Carbons : Signals for the methine carbon (CH-N), the methylene carbon (CH₂), and the methyl carbon (CH₃) would be observed in the upfield region. The CH-N carbon would be expected around δ 50-60 ppm, the CH₂ carbon around δ 40-50 ppm, and the tolyl CH₃ carbon around δ 20 ppm.

Hypothetical ¹H NMR Data Table

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic-H7.0 - 7.5Multiplet
CH-N4.0 - 4.5Multiplet
CH₂2.8 - 3.2Multiplet
NH₂1.5 - 3.0Broad Singlet
Ar-CH₃~2.3Singlet

Hypothetical ¹³C NMR Data Table

CarbonExpected Chemical Shift (δ, ppm)
Aromatic C-H & C-C125 - 145
CH-N50 - 60
CH₂40 - 50
Ar-CH₃~20

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

For this compound, characteristic absorption bands would be expected:

N-H Stretching : The primary amine (NH₂) group would typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹.

C-H Stretching (Aromatic) : Absorption bands for the C-H bonds on the aromatic rings would appear above 3000 cm⁻¹.

C-H Stretching (Aliphatic) : The C-H bonds of the methylene, methine, and methyl groups would show absorption bands just below 3000 cm⁻¹.

N-H Bending : A broad absorption band for the N-H scissoring vibration is expected around 1590-1650 cm⁻¹.

C=C Stretching (Aromatic) : Aromatic ring stretching vibrations would result in several bands in the 1450-1600 cm⁻¹ region.

C-N Stretching : The stretching vibration of the carbon-nitrogen bond would be visible in the 1020-1250 cm⁻¹ range.

Hypothetical IR Data Table

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Primary AmineN-H Stretch3300 - 3500 (two bands)
Aromatic C-HC-H Stretch> 3000
Aliphatic C-HC-H Stretch< 3000
Primary AmineN-H Bend1590 - 1650
Aromatic C=CC=C Stretch1450 - 1600
AmineC-N Stretch1020 - 1250

Mass Spectrometry (MS, ESI-MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.

Molecular Ion Peak : The molecular formula of this compound is C₁₅H₁₇N. Its molecular weight is approximately 211.31 g/mol . In an MS spectrum, the molecular ion peak [M]⁺ would be expected at m/z 211.

ESI-MS : Using electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 212.

Fragmentation : A characteristic fragmentation pattern would be the cleavage of the C-C bond between the two aliphatic carbons (benzylic cleavage). This would lead to the formation of a stable tropylium (B1234903) ion or related fragments. A major fragment would be expected from the loss of the tolylmethyl radical, resulting in an ion at m/z 105 ([C₆H₅CHN H₂]⁺). Another significant fragment could arise from the loss of the phenylmethanamine radical, resulting in a tolyl fragment ion.

Hypothetical Mass Spectrometry Data Table

Ionm/z (Expected)Identity
[M+H]⁺212Protonated Molecule (ESI)
[M]⁺211Molecular Ion (EI)
[M - C₈H₉]⁺105[C₆H₅CHNH₂]⁺

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugation. The presence of two phenyl rings in this compound would result in characteristic UV absorptions. Phenyl groups typically show a strong absorption band (the E2-band) around 200-210 nm and a weaker, fine-structured band (the B-band) around 250-270 nm, which arises from π→π* transitions. The exact wavelength and intensity of these absorptions can be influenced by substitution and solvent.

Hypothetical UV-Visible Spectroscopy Data Table

Transitionλmax (Expected, nm)
π→π* (E2-band)~210
π→π* (B-band)~260

Chromatographic Techniques for Purity and Isomer Separation

Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of a compound and separating isomers.

Purity Analysis : A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a modifier like trifluoroacetic acid), would be suitable for determining the purity of this compound. A pure sample would ideally show a single, sharp peak in the chromatogram.

Isomer Separation : The compound contains a chiral center at the carbon bearing the amine and phenyl groups. Therefore, it exists as a pair of enantiomers. To separate these enantiomers, chiral HPLC is required. This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification (determination of enantiomeric excess).

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. oup.comkoreascience.kr For volatile compounds like phenethylamines, GC-MS is a primary technique for both identification and purity assessment. koreascience.kr

The analysis of this compound by GC-MS would involve injecting a vaporized sample into a GC column, where it is separated from any impurities based on its boiling point and affinity for the stationary phase. Following separation, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner, generating a unique mass spectrum that serves as a molecular "fingerprint". oup.comoup.com

The fragmentation of phenethylamines is well-characterized and is dominated by alpha-cleavage (the breaking of the carbon-carbon bond adjacent to the nitrogen atom). oup.commdpi.com For this compound, the primary fragmentation pathway is expected to be the cleavage of the bond between the two ethyl carbons. This would result in two main fragment ions. The mass spectra of related compounds like amphetamine and other substituted phenethylamines show this characteristic fragmentation. mdpi.comresearchgate.netresearchgate.net

Based on its structure, the key fragments for this compound can be predicted. The most prominent fragmentation would likely be the cleavage of the Cα-Cβ bond, leading to the formation of a stable iminium cation and a substituted benzyl (B1604629) radical.

Table 1: Predicted Key GC-MS (Electron Ionization) Fragments for this compound

Predicted m/z (mass-to-charge ratio) Proposed Ion Structure Description
225[C₁₆H₁₉N]⁺Molecular Ion (M⁺)
120[C₈H₁₀N]⁺Resulting from cleavage of the Cα-Cβ bond (phenylethan-1-amine fragment).
105[C₈H₉]⁺Resulting from cleavage of the Cα-Cβ bond (2-methylphenyl-ethane fragment).
91[C₇H₇]⁺Tropylium ion, a common rearrangement fragment from the benzyl group.

This predictable fragmentation pattern allows for the unambiguous identification of the compound and differentiation from its isomers, which is a significant challenge in forensic and pharmaceutical analysis. chromatographytoday.comnih.gov

X-ray Crystallography for Precise Molecular Architecture Determination

X-ray crystallography is an indispensable technique for determining the exact three-dimensional arrangement of atoms within a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and configuration in the solid state. For a chiral molecule like this compound, crystallography can unambiguously determine its absolute stereochemistry.

To perform this analysis, a high-quality single crystal of the compound is required. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. The analysis of related phenethylamine (B48288) structures, such as amphetamine sulfate (B86663) and phenethylamine hydrochloride, has provided detailed insights into their molecular conformations and intermolecular interactions, such as hydrogen bonding and π-π stacking, which stabilize the crystal lattice. researchgate.netresearchgate.net

For this compound, an X-ray crystallographic study would reveal:

Conformation: The spatial arrangement of the phenyl and 2-methylphenyl (o-tolyl) groups relative to each other. The conformation of most sympathomimetic amines is typically a trans or extended arrangement of the aromatic ring and the amine group. researchgate.net

Intermolecular Interactions: The nature of hydrogen bonds formed by the primary amine group with neighboring molecules or counter-ions (if analyzed as a salt). It would also show potential π-π stacking interactions between the aromatic rings. researchgate.net

Table 2: Key Molecular Parameters Obtainable from X-ray Crystallography

Parameter Information Provided
Bond LengthsPrecise distances between covalently bonded atoms (e.g., C-C, C-N, C-H).
Bond AnglesAngles between three connected atoms (e.g., C-C-N).
Torsion AnglesDihedral angles defining the rotation around single bonds, which determines the overall molecular conformation.
Unit Cell DimensionsThe size and shape of the basic repeating unit of the crystal (a, b, c, α, β, γ).
Space GroupThe symmetry operations that describe the arrangement of molecules in the crystal.
Hydrogen Bonding GeometryDistances and angles of N-H···X interactions, crucial for crystal stability.

This detailed structural information is vital for understanding structure-activity relationships and for computational modeling studies.

Thermal Analysis Techniques for Solid-State Characterization

Thermal analysis techniques are essential for characterizing the solid-state properties of pharmaceutical compounds, providing information on their stability, purity, and physical form. rroij.comlabmanager.com The two most common techniques are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). labmanager.comparticletechlabs.com These methods are often used in tandem to provide a comprehensive thermal profile of a substance. iitk.ac.in

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. redalyc.org A DSC analysis of this compound would identify thermal events such as:

Melting Point: Characterized by a sharp endothermic peak, indicating the temperature at which the solid melts into a liquid. The sharpness of the peak can be an indicator of purity.

Polymorphic Transitions: If the compound can exist in multiple crystalline forms (polymorphs), DSC can detect the temperature at which it transitions from one form to another. rsc.org

Crystallization: An exothermic event that can be observed upon cooling the molten sample.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. particletechlabs.comlibretexts.org A TGA scan provides critical information about the thermal stability and composition of the material. For this compound, TGA would determine:

Decomposition Temperature: The temperature at which the molecule begins to degrade, indicated by a loss of mass.

Moisture/Solvent Content: An initial weight loss at lower temperatures (typically below 150°C) can indicate the presence of residual water or solvent. labmanager.com

Thermal Stability Range: The temperature range over which the compound is stable and does not lose mass.

Combined studies on similar molecules, like D-amphetamine sulfate, have successfully used DSC and TGA to identify phase transitions and decomposition profiles. rsc.orgrsc.org

Table 3: Information Provided by Thermal Analysis Techniques

Technique Measurement Key Findings for Solid-State Characterization
Differential Scanning Calorimetry (DSC) Heat Flow vs. TemperatureMelting Point, Enthalpy of Fusion, Glass Transitions, Polymorphic Transitions, Crystallinity. labmanager.com
Thermogravimetric Analysis (TGA) Mass vs. TemperatureThermal Stability, Decomposition Profile, Moisture/Solvent Content, Compositional Analysis. labmanager.com

Together, these thermal analysis techniques provide a robust characterization of the solid-state properties of this compound, which is crucial for development, formulation, and quality control. rroij.compharmaceuticalonline.com

Applications of 2 2 Methylphenyl 1 Phenylethan 1 Amine in Asymmetric Organic Synthesis

Function as Chiral Auxiliaries in Diastereoselective Reactions

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The inherent chirality of the auxiliary creates a diastereomeric intermediate that biases the approach of reagents, leading to the preferential formation of one stereoisomer. nih.gov

The 2-(2-Methylphenyl)-1-phenylethan-1-amine framework is well-suited for this purpose. In a typical application, the amine would be reacted with a prochiral carboxylic acid derivative to form a chiral amide. The steric bulk provided by the phenyl and 2-methylphenyl groups would effectively shield one face of the enolate formed from this amide. Subsequent alkylation or other electrophilic attack would then proceed with high diastereoselectivity. nih.gov After the desired stereocenter is set, the auxiliary can be cleaved hydrolytically or via reduction, yielding an enantiomerically enriched product and recovering the auxiliary for reuse. This methodology is a cornerstone of asymmetric synthesis for creating chiral carboxylic acids, aldehydes, and alcohols. nih.gov

Utility in the Chiral Resolution of Racemic Mixtures

Chiral resolution is a classical yet powerful technique for separating a 50:50 mixture of enantiomers (a racemate). libretexts.org The most common method involves reacting the racemate with an enantiomerically pure compound, known as a resolving agent, to form a mixture of diastereomers. libretexts.org Since diastereomers possess different physical properties, such as solubility, they can be separated by techniques like fractional crystallization. stereoelectronics.org

As a chiral primary amine, this compound is an ideal candidate to function as a resolving agent for racemic acids. libretexts.orglibretexts.org The process involves an acid-base reaction between the racemic acid and one enantiomer of the amine, forming a pair of diastereomeric salts. stereoelectronics.org

(R)-Acid + (R)-Amine → (R,R)-diastereomeric salt

(S)-Acid + (R)-Amine → (S,R)-diastereomeric salt

The different spatial arrangements of the groups in these salts lead to variations in their crystal lattice energies and solubilities, allowing one to crystallize preferentially from a suitable solvent. nih.gov Once the less-soluble diastereomeric salt is isolated, treatment with a strong acid liberates the enantiomerically pure carboxylic acid and regenerates the amine resolving agent. stereoelectronics.org The efficiency of such resolutions is influenced by factors like the choice of solvent and the structural complementarity between the acid and the amine. nih.govresearchgate.net

Precursors for the Development of Chiral Ligands and Organocatalysts

Chiral amines are fundamental building blocks for the synthesis of more complex chiral ligands and organocatalysts, which are central to modern asymmetric catalysis. nih.govumb.edu The primary amine group of this compound serves as a versatile chemical handle for elaboration into various catalytic scaffolds.

Chiral Ligands: The amine can be transformed into phosphine (B1218219), phosphoramidite, or N-heterocyclic carbene (NHC) ligands. nih.govmdpi.com These ligands coordinate to transition metals (e.g., rhodium, iridium, palladium), creating a chiral environment around the metal center that can induce high enantioselectivity in a wide range of reactions, including asymmetric hydrogenation, hydroformylation, and cross-coupling reactions. nih.govacs.org For example, chiral phosphine-phosphoramidite ligands derived from 1-phenylethylamine (B125046) have been successfully used in rhodium-catalyzed asymmetric hydrogenations. nih.gov

Organocatalysts: The amine moiety can be incorporated into structures that function as organocatalysts, which are metal-free small molecules that can catalyze asymmetric transformations. beilstein-journals.org It could be used to synthesize chiral Brønsted acids, hydrogen-bond donors (like thioureas), or phase-transfer catalysts. Such catalysts are valued for their stability, low toxicity, and operational simplicity. umb.edu

Role as Building Blocks in the Synthesis of Complex Organic Molecules

Beyond their use as transient auxiliaries or in catalyst synthesis, chiral amines like this compound can be permanently incorporated into the final structure of a complex molecule as a chiral building block. nih.govnih.gov Many pharmaceuticals and natural products contain chiral amine motifs, making enantiopure amines highly valuable starting materials. jigspharma.comtradeindia.comnih.gov

The synthesis of complex molecules often involves a convergent approach where key fragments are prepared separately and then combined. nih.govsemanticscholar.org An enantiomerically pure amine like this compound could be introduced into a synthetic sequence through reactions such as:

Reductive amination with a ketone or aldehyde.

Nucleophilic substitution reactions.

Formation of amides or imines that are subsequently modified. wikipedia.org

Its incorporation establishes a key stereocenter and contributes a specific 1,2-diaryl structural element that may be crucial for the biological activity or physical properties of the target molecule. researchgate.netenamine.net

Contributions to Enantioselective Discrimination Processes

Enantioselective discrimination refers to the ability of a chiral molecule to interact differently with the two enantiomers of another chiral compound. tcd.ie This principle is the basis for chiral resolution but also extends to analytical applications for determining enantiomeric purity. d-nb.info

This compound can act as a chiral solvating agent (CSA) in Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net When a chiral analyte is mixed with the amine in an NMR tube, transient diastereomeric complexes are formed through non-covalent interactions (e.g., hydrogen bonding, π-π stacking). These diastereomeric complexes exist in slightly different chemical environments, which can lead to the separation of signals for the two enantiomers in the NMR spectrum, allowing for their direct quantification. nih.govacs.org This is a rapid and non-destructive method for determining enantiomeric excess. The effectiveness of a CSA depends on its ability to form distinct and stable enough diastereomeric complexes to produce observable differences in chemical shifts. acs.org

In Vitro Biological Interactions of Phenylethan 1 Amine Derivatives

Enzymatic Interaction Studies

Phenylethylamines are known substrates for monoamine oxidases (MAOs), key enzymes in the degradation of neurotransmitters. In vitro studies are crucial for determining how structural modifications, such as the addition of a 2-methylphenyl group, affect the interaction with these and other enzymes. Such studies typically involve incubating the compound with isolated enzymes and measuring the rate of metabolism or the inhibitory effect on the enzyme's activity with a known substrate.

Table 1: Putative Enzymatic Interaction Profile of 2-(2-Methylphenyl)-1-phenylethan-1-amine (Hypothetical Data)

EnzymeInteraction TypeKinetic ParameterValue
Monoamine Oxidase A (MAO-A)Substrate/InhibitorK_m / K_iUndetermined
Monoamine Oxidase B (MAO-B)Substrate/InhibitorK_m / K_iUndetermined
Cytochrome P450 IsoformsSubstrateV_maxUndetermined

Note: This table is illustrative and based on the general properties of phenylethylamine derivatives. Specific experimental data for this compound is not currently available.

Cell-Based In Vitro Assays for Modulatory Effects on Cellular Processes

Cell-based assays are fundamental tools for assessing the biological activity of a compound at the cellular level. These assays can provide insights into various cellular processes, including cytotoxicity, proliferation, and apoptosis, without making therapeutic claims.

The cytotoxicity of a compound is often evaluated against a panel of cell lines, which can include both cancerous and non-cancerous lines to assess for any selective effects. Standard assays, such as the MTT or resazurin (B115843) viability assays, measure the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity in the presence of the compound suggests a cytotoxic or cytostatic effect.

While there is extensive literature on the cytotoxicity of various amine-containing compounds, specific data detailing the cytotoxic profile of this compound against particular cell lines is not found in the reviewed scientific literature. Therefore, its half-maximal inhibitory concentration (IC₅₀) values across different cell types remain uncharacterized.

Table 2: Representative Cell-Based Assay Data for a Generic Phenylethylamine Derivative (Illustrative)

Cell LineAssay TypeEndpoint MeasuredResult (e.g., IC₅₀)
HepG2 (Human Liver Carcinoma)MTT AssayCell Viability> 100 µM
SH-SY5Y (Human Neuroblastoma)LDH Release AssayMembrane Integrity> 100 µM
HEK293 (Human Embryonic Kidney)Resazurin AssayMetabolic Activity> 100 µM

Note: The data in this table is hypothetical and serves to illustrate the type of information generated from such assays. It does not represent actual experimental results for this compound.

Biochemical Pathway Modulation Studies in Cell-Free Systems

Cell-free systems offer a powerful platform for studying the direct effects of compounds on biochemical pathways without the complexity of a living cellular environment. These systems, which typically consist of cell lysates or purified enzymes, allow for the precise control of reaction components and the direct measurement of pathway outputs.

For a compound like this compound, a cell-free system could be used to investigate its influence on specific metabolic or signaling pathways. For example, its effect on a reconstituted monoamine neurotransmitter metabolic pathway could be assessed by measuring the formation or degradation of key metabolites. This approach allows researchers to pinpoint specific enzymatic steps that are modulated by the compound.

Despite the utility of cell-free systems in biochemical engineering and synthetic biology, there is currently no published research detailing the modulation of any specific biochemical pathway by this compound in a cell-free format.

Emerging Research Directions and Future Outlook

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of phenylethylamines and their derivatives is undergoing a significant transformation, moving away from traditional methods towards greener and more efficient catalytic processes. jddhs.comresearchgate.netjddhs.com Modern strategies focus on sustainability by reducing waste, minimizing the use of hazardous materials, and improving energy efficiency. jddhs.comnih.gov

Catalytic and Chemoenzymatic Approaches: Recent advancements have highlighted photocatalytic and nickel-catalyzed cross-electrophile coupling reactions as powerful methods for creating β-phenethylamine scaffolds. acs.org One such strategy involves the coupling of aliphatic aziridines with aryl iodides, offering a modular route to structurally diverse phenethylamines. acs.org Another innovative one-pot, two-step chemoenzymatic process combines the Wacker oxidation of styrene (B11656) to form an acetophenone (B1666503) intermediate, followed by reductive amination using an amine dehydrogenase to yield the chiral amine. mdpi.comresearchgate.net This method represents a formal asymmetric hydroamination and showcases the power of integrating chemical and biological catalysis. mdpi.comresearchgate.net

Sustainable and Energy-Efficient Techniques: To align with the principles of green chemistry, researchers are exploring methodologies that reduce environmental impact. researchgate.netmdpi.com These include:

Microwave-Assisted Synthesis: This technique can accelerate reaction times and reduce energy consumption compared to conventional heating. jddhs.comresearchgate.net

Flow Chemistry: Continuous flow processing offers enhanced safety, scalability, and process control, contributing to more sustainable production. jddhs.comjddhs.com

Aqueous Micellar Conditions: Utilizing water as a solvent with the aid of surfactants can replace volatile organic solvents, significantly reducing the environmental footprint of a synthesis. nih.gov

The table below summarizes key features of these emerging synthetic strategies applicable to phenylethylamine derivatives.

MethodologyKey FeaturesPotential Advantages
Ni/Photoredox Coupling Uses a visible-light photoredox catalyst with an amine as the reductant.Avoids heterogeneous reductants, proceeds under mild conditions. acs.org
Chemoenzymatic Synthesis Combines a chemical reaction (e.g., Wacker oxidation) with an enzymatic step (e.g., reductive amination).High enantioselectivity, uses ammonia (B1221849) as a nitrogen source. mdpi.comresearchgate.net
Green Chemistry Techniques Employs microwave irradiation, flow chemistry, or green solvents like water.Reduced energy use, less waste, improved safety and scalability. jddhs.comresearchgate.netjddhs.com

Advanced Computational Design and Prediction for Phenylethan-1-amine Analogs

Computational chemistry has become an indispensable tool in modern chemical research, enabling the design and prediction of properties for new molecules before their synthesis. For phenylethan-1-amine analogs, these methods can accelerate the discovery of compounds with desired characteristics by providing insights into their structure-activity relationships (SAR).

Molecular Docking and Simulation: Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For phenylethylamine derivatives, docking simulations can predict how they might interact with biological targets like receptors or enzymes. nih.govnih.gov For instance, a study on β-phenethylamine derivatives targeting the human dopamine (B1211576) transporter (hDAT) used docking to show how different isomers fit into the binding pocket, revealing that specific stereoisomers were more stable. nih.gov Such studies help rationalize the biological activity of compounds and guide the design of more potent analogs. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that link the chemical structure of a compound to its biological activity. nih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly powerful. nih.govacs.org These models can describe the steric, electrostatic, and hydrophobic requirements for a ligand to bind effectively to a receptor. nih.govacs.org In the field of phenylethylamine research, 3D-QSAR models have been successfully used to predict the antiarrhythmic activity of new analogs, demonstrating their strong predictive ability and utility in designing novel therapeutic agents. nih.govacs.org

The development of these predictive models relies on experimental data from a series of related compounds to establish a correlation between structural features and observed activity. nih.govnih.gov

Exploration of New Applications in Catalysis and Materials Science

The structural features of 2-(2-Methylphenyl)-1-phenylethan-1-amine and its derivatives make them promising candidates for applications beyond medicinal chemistry, particularly in the fields of asymmetric catalysis and materials science.

Asymmetric Catalysis: Chiral amines are highly valuable as chiral auxiliaries, ligands, and organocatalysts in asymmetric synthesis, which is crucial for producing enantiomerically pure pharmaceuticals and agrochemicals. mdpi.com The 1-phenylethylamine (B125046) (α-PEA) scaffold is a well-established "privileged chiral inducer" used to control the stereochemical outcome of reactions. mdpi.com Derivatives of α-PEA have been incorporated into ligands for various metal-catalyzed reactions, including the asymmetric transfer of phenyl groups to aldehydes. mdpi.com Given its structure, this compound could be explored as a chiral ligand or organocatalyst, potentially offering unique steric and electronic properties to influence the stereoselectivity of chemical transformations.

Materials Science: The amine functional group is a versatile building block in materials science, known for its reactivity and ability to participate in hydrogen bonding. nih.gov Amines are fundamental to the synthesis of various polymers and functional materials. acs.org The rigid aromatic structures within this compound could be leveraged to create materials with specific properties. For example, related diarylamine structures are important components in organic electronics and functional polymers. acs.org The development of multicomponent photochemical reactions, which use visible light as a renewable energy source, is opening new avenues for synthesizing complex molecules that could find use in drug discovery and materials science. researchgate.net

Interdisciplinary Research Integrating Synthesis, Computation, and In Vitro Biological Studies

The modern approach to discovering novel, bioactive compounds relies on a synergistic integration of chemical synthesis, computational analysis, and biological evaluation. mdpi.comnih.gov This interdisciplinary workflow allows for a more rational and efficient exploration of chemical space. mdpi.com

The process typically begins with the synthesis of a library of analog compounds, modifying specific parts of a core scaffold like phenylethan-1-amine to probe structure-activity relationships (SAR). biomolther.orgbiomolther.org For example, researchers synthesized a series of β-phenethylamine derivatives and evaluated their ability to inhibit dopamine reuptake in an in vitro assay. biomolther.orgbiomolther.org

The experimental data from these in vitro studies are then used to build and validate computational models, such as QSAR or molecular docking simulations. nih.govnih.gov These models can identify key structural features responsible for the observed biological activity. nih.gov For instance, SAR studies on phenethylamines have revealed how substitutions on the phenyl rings or the amine group can drastically alter their affinity for biological targets like the 5-HT₂A receptor. biomolther.orgbiomolther.org

Insights gained from these computational models then guide the design of a new generation of compounds with potentially enhanced activity or improved properties. nih.govacs.org This iterative cycle of synthesis, testing, and computational refinement accelerates the discovery process and leads to a deeper understanding of the molecular interactions driving biological effects. nih.gov This integrated approach could be powerfully applied to the this compound scaffold to explore its potential in various therapeutic areas. mdpi.comnih.govresearchgate.net

Q & A

Q. What are the common synthetic routes for preparing 2-(2-Methylphenyl)-1-phenylethan-1-amine, and what experimental parameters influence yield?

Methodological Answer: The synthesis of this compound often involves nitrite precursors or chiral resolution strategies. For instance, flash pyrolysis of 2-(2-methylphenyl)ethyl nitrite generates ortho-xylyl radicals, which can be further functionalized under controlled conditions (70°C, argon carrier gas) to yield the target amine . Alternatively, chiral resolution using tartaric acid derivatives (e.g., resolving racemic mixtures via diastereomeric salt formation) is effective for enantiopure synthesis. Reaction parameters such as temperature (optimal at 70–80°C), solvent polarity (methanol/ethanol), and catalyst choice (e.g., Pd/C for hydrogenation) critically impact yield and purity .

Q. How is the purity and structural integrity of this compound confirmed in laboratory settings?

Methodological Answer: Structural validation requires a combination of spectroscopic and crystallographic techniques :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR identify proton environments and carbon frameworks, distinguishing regioisomers.
  • X-ray Crystallography : Programs like SHELXL refine crystal structures to confirm bond angles, stereochemistry, and packing motifs .
  • Chromatography : HPLC with chiral columns (e.g., amylose-based) resolves enantiomers, while GC-MS detects volatile byproducts.
  • Specific Rotation : Polarimetry verifies enantiomeric excess (e.g., α = -40° for S-isomers) .

Advanced Research Questions

Q. What strategies resolve stereochemical challenges in synthesizing enantiopure this compound derivatives?

Methodological Answer: Stereochemical control is achieved via:

  • Chiral Pool Synthesis : Starting from enantiopure precursors like (R)-phenylglycinol, which undergoes selenation and acid-catalyzed cyclization to retain configuration .
  • Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in Pd-mediated cross-couplings enforce stereoselectivity.
  • Dynamic Kinetic Resolution (DKR) : Racemization of intermediates under basic conditions (e.g., K2_2CO3_3) allows selective crystallization of one enantiomer .

Q. How can computational models predict the reactivity of this compound in novel reaction environments?

Methodological Answer: Density Functional Theory (DFT) simulations model transition states and intermediates. For example:

  • Reactivity Descriptors : Fukui indices identify nucleophilic/electrophilic sites on the aromatic ring and amine group.
  • Solvent Effects : COSMO-RS calculations predict solubility and stability in polar vs. nonpolar solvents.
  • Reaction Pathways : IRC (Intrinsic Reaction Coordinate) analysis maps energy barriers for nitrile reduction or alkylation steps.
    Validated against experimental data (e.g., activation energies from kinetic studies), these models guide solvent/catalyst selection .

Q. How are contradictory spectral or crystallographic data reconciled during structural elucidation?

Methodological Answer: Contradictions arise from polymorphism or dynamic proton exchange. Mitigation strategies include:

  • Multi-Technique Cross-Validation : Compare XRD bond lengths with DFT-optimized geometries. SHELX refinement flags outliers (e.g., R-factor >5%) .
  • Variable-Temperature NMR : Detects conformational flexibility (e.g., amine inversion at -40°C).
  • Synchrotron Radiation : High-resolution XRD resolves disordered solvent molecules or hydrogen-bonding networks.
    For enantiomeric mixtures, VCD (Vibrational Circular Dichroism) distinguishes overlapping signals in IR/Raman spectra .

Q. What are the implications of substituent positioning (e.g., methyl vs. methoxy groups) on the biological activity of this compound analogs?

Methodological Answer: Structure-Activity Relationship (SAR) studies reveal:

  • Methyl Groups : Enhance lipophilicity (logP ≈1.3), improving blood-brain barrier penetration in neuroactive analogs.
  • Methoxy Groups : Introduce hydrogen-bonding motifs (e.g., with serotonin receptors), altering IC50_{50} values in enzyme assays.
  • Ortho-Substitution : Steric hindrance reduces binding affinity to G-protein-coupled receptors (GPCRs) compared to para-substituted analogs.
    Biological assays (e.g., radioligand displacement) quantify these effects .

Q. How are reaction byproducts and intermediates characterized in multi-step syntheses of this compound?

Methodological Answer:

  • LC-MS/MS : Identifies low-abundance intermediates (e.g., Schiff bases or nitro precursors) via fragmentation patterns.
  • In Situ FTIR : Monitors nitrile-to-amine reduction in real-time, detecting intermediates like imines.
  • Isotopic Labeling : 15N^{15}N-labeling tracks amine group migration during rearrangement steps.
  • Cryogenic Trapping : Isolates transient radicals (e.g., xylyl intermediates) for EPR spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.